N-(3-(benzofuran-2-yl)propyl)-4-fluorobenzenesulfonamide
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Overview
Description
N-(3-(benzofuran-2-yl)propyl)-4-fluorobenzenesulfonamide is a synthetic organic compound that features a benzofuran ring, a propyl chain, and a fluorobenzenesulfonamide group. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . The incorporation of a fluorobenzenesulfonamide group can enhance the compound’s pharmacological profile, making it a potential candidate for various therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(benzofuran-2-yl)propyl)-4-fluorobenzenesulfonamide typically involves multiple steps:
Formation of Benzofuran Ring: The benzofuran ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate alkyne or alkene precursor.
Attachment of Propyl Chain: The propyl chain can be introduced via a Friedel-Crafts alkylation reaction, where the benzofuran ring reacts with a propyl halide in the presence of a Lewis acid catalyst.
Introduction of Fluorobenzenesulfonamide Group: The final step involves the sulfonation of the propyl-benzofuran intermediate with 4-fluorobenzenesulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(3-(benzofuran-2-yl)propyl)-4-fluorobenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized to form benzofuran-2,3-dione derivatives.
Reduction: The sulfonamide group can be reduced to an amine under hydrogenation conditions.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is typically used for reduction reactions.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium amide (NaNH₂) or thiourea.
Major Products
Oxidation: Benzofuran-2,3-dione derivatives.
Reduction: Propyl-benzofuran-amine derivatives.
Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3-(benzofuran-2-yl)propyl)-4-fluorobenzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules with potential biological activities.
Biology: Investigated for its role in modulating biological pathways and its potential as a biochemical probe.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-(benzofuran-2-yl)propyl)-4-fluorobenzenesulfonamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Benzofuran Derivatives: Compounds like benzofuran-2-carboxylic acid and benzofuran-3-yl-methanol share the benzofuran core structure.
Fluorobenzenesulfonamide Derivatives: Compounds such as 4-fluorobenzenesulfonamide and N-(4-fluorophenyl)sulfonamide share the fluorobenzenesulfonamide group.
Uniqueness
N-(3-(benzofuran-2-yl)propyl)-4-fluorobenzenesulfonamide is unique due to the combination of its benzofuran ring and fluorobenzenesulfonamide group, which imparts distinct biological activities and chemical reactivity . This combination makes it a versatile compound for various scientific and industrial applications.
Properties
IUPAC Name |
N-[3-(1-benzofuran-2-yl)propyl]-4-fluorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FNO3S/c18-14-7-9-16(10-8-14)23(20,21)19-11-3-5-15-12-13-4-1-2-6-17(13)22-15/h1-2,4,6-10,12,19H,3,5,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIHMYYRQJIEOEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)CCCNS(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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